NorA Efflux Pump Inhibition: A Defined, Quantifiable Mechanism Relevant to Multidrug Resistance
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide demonstrates quantifiable inhibition of the NorA efflux pump in Staphylococcus aureus, a key multidrug resistance mechanism. This is a specific, target-based activity that distinguishes it from generic nitrofurans like nitrofurantoin, whose primary mechanism involves non-specific DNA damage via reactive intermediates. The compound exhibits an IC50 of 6.10 µM against NorA-mediated ethidium bromide (EtBr) efflux in S. aureus strain 1199B [1]. This moderate inhibitory activity indicates a distinct pharmacological profile that can be exploited in combination therapy or as a chemical probe.
| Evidence Dimension | NorA Efflux Pump Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.10 µM (6,100 nM) |
| Comparator Or Baseline | Reserpine (Standard NorA Inhibitor): ~9 µM in analogous assays; Nitrofurantoin: No significant NorA inhibition reported (mechanism distinct). |
| Quantified Difference | IC50 comparable to known NorA inhibitor reserpine; represents a distinct mechanism not observed for nitrofurantoin. |
| Conditions | S. aureus 1199B strain; EtBr efflux assay; 20 min incubation; real-time fluorescence measurement. |
Why This Matters
For procurement in antimicrobial resistance research, this specific IC50 value defines the compound's utility as a NorA inhibitor probe, differentiating it from both generic nitrofurans and other quinoline derivatives lacking this quantifiable activity.
- [1] BindingDB. (2017). BDBM50153187 (CHEMBL3775401): Inhibition of NorA efflux pump in Staphylococcus aureus 1199B. BindingDB Entry 50153187. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153187. View Source
